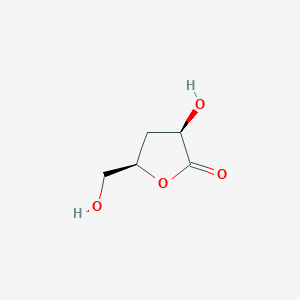
tert-butyl2,3-difluoro-6-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 2,3-difluoro-6-hydroxybenzoate: is an organic compound with the molecular formula C11H12F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 of the benzene ring are replaced by fluorine atoms, and the hydroxyl group is present at position 6 The tert-butyl group is attached to the carboxyl group, forming an ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-difluoro-6-hydroxybenzoate typically involves the esterification of 2,3-difluoro-6-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2,3-difluoro-6-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: tert-butyl 2,3-difluoro-6-hydroxybenzoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 2,3-difluoro-6-hydroxybenzaldehyde or 2,3-difluoro-6-hydroxybenzoquinone.
Reduction: Formation of tert-butyl 2,3-difluoro-6-hydroxybenzyl alcohol.
Substitution: Formation of compounds with various functional groups replacing the fluorine atoms.
科学的研究の応用
Chemistry: tert-butyl 2,3-difluoro-6-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of various enzymes and receptors. It serves as a model compound to investigate the role of fluorine in modulating biological processes.
Medicine: tert-butyl 2,3-difluoro-6-hydroxybenzoate has potential applications in drug discovery and development. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of tert-butyl 2,3-difluoro-6-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The hydroxyl group at position 6 can participate in hydrogen bonding, further influencing the compound’s interactions with target molecules.
類似化合物との比較
- tert-butyl 2,3-difluoro-4-hydroxybenzoate
- tert-butyl 2,3-difluoro-5-hydroxybenzoate
- tert-butyl 2,3-difluoro-6-methoxybenzoate
Comparison: tert-butyl 2,3-difluoro-6-hydroxybenzoate is unique due to the specific positioning of the hydroxyl group at position 6, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with hydroxyl groups at different positions, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.
特性
IUPAC Name |
tert-butyl 2,3-difluoro-6-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-11(2,3)16-10(15)8-7(14)5-4-6(12)9(8)13/h4-5,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBUSGSPDXIRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)







![2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B6599944.png)




